molecular formula C8H14O B1530576 Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- CAS No. 1384277-05-7

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Cat. No.: B1530576
CAS No.: 1384277-05-7
M. Wt: 126.2 g/mol
InChI Key: RQYNRRRPNBIJKC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (1R,2R)-2-(4-penten-1-yl)cyclopropanol , reflecting its cyclopropane core, hydroxyl group, and substituent positioning. The molecular formula is C₈H₁₄O , with a molecular weight of 126.20 g/mol . The CAS registry number 1384277-05-7 uniquely identifies this stereoisomer.

Key structural descriptors include:

  • SMILES Notation : C=CCCC[C@@H]1C[C@H]1O
  • InChIKey : RQYNRRRPNBIJKC-HTQZYQBOSA-N

These identifiers highlight the (1R,2R) stereochemistry and the presence of a terminal alkene in the 4-pentenyl chain.

Stereochemical Configuration Analysis

The (1R,2R) configuration arises from the spatial arrangement of substituents on the cyclopropane ring. Stereochemical analysis via NMR and X-ray crystallography reveals that the hydroxyl group and pentenyl chain occupy trans positions relative to the cyclopropane plane, minimizing steric strain. This configuration is critical for reactivity, as donor-acceptor interactions between the hydroxyl group and adjacent substituents influence ring-opening and cycloaddition reactions.

Recent studies on cyclopropanol derivatives emphasize the role of stereochemistry in asymmetric synthesis. For example, titanium-mediated cyclopropanation reactions often proceed with retention of configuration at the metal-bound carbon, enabling precise control over stereochemical outcomes. In the case of (1R,2R)-2-(4-penten-1-yl)cyclopropanol, chiral auxiliary-assisted synthesis or enzymatic resolution may be employed to achieve enantiomeric excess.

Comparative Structural Features Among Cyclopropanol Derivatives

Cyclopropanol derivatives exhibit diverse reactivity patterns based on substituent nature and stereochemistry. Below is a comparative analysis of key structural and functional attributes:

Compound Name Molecular Formula Substituents Key Features Reference
(1R,2R)-2-(4-Penten-1-yl)cyclopropanol C₈H₁₄O 4-Pentenyl, hydroxyl Terminal alkene; (1R,2R) configuration
Cyclopropanol C₃H₆O Hydroxyl Simplest cyclopropanol; high ring strain
1-(1-Cyclopropylethenyl)cyclopropan-1-ol C₈H₁₂O Cyclopropylethenyl, hydroxyl Conjugated diene system
1-(3,7-Dimethyl-1-octenyl)cyclopropanol C₁₃H₂₄O Branched alkyl chain Lipophilic substituent; E-alkene geometry
Key Observations:
  • Substituent Effects : The 4-pentenyl group in (1R,2R)-2-(4-penten-1-yl)cyclopropanol introduces unsaturation, enabling participation in Diels-Alder or metathesis reactions. In contrast, cyclopropanol itself lacks functional groups for further derivatization.
  • Stereochemical Influence : Compared to racemic mixtures, enantiopure (1R,2R) configurations exhibit distinct reactivity in ring-opening reactions, as demonstrated in titanium-catalyzed transformations.
  • Thermodynamic Stability : Bulky substituents (e.g., 3,7-dimethyloctenyl) stabilize the cyclopropane ring against thermal rearrangement, whereas smaller groups like hydroxyl increase susceptibility to isomerization.

Properties

IUPAC Name

(1R,2R)-2-pent-4-enylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYNRRRPNBIJKC-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCC[C@@H]1C[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- is a chemical compound notable for its unique cyclopropanol structure and specific stereochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H14O
  • Molar Mass : 126.2 g/mol
  • CAS Number : 1384277-05-7
  • Storage Conditions : Recommended at -20°C
PropertyValue
Molecular FormulaC8H14O
Molar Mass126.2 g/mol
CAS Number1384277-05-7
Storage Temperature-20°C

Cyclopropanol compounds generally exhibit biological activity by interacting with various molecular targets, including enzymes and receptors. The unique three-membered cyclopropanol ring can influence the compound's reactivity and binding affinity to these targets. The presence of the 4-penten-1-yl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Biological Activity

Research indicates that cyclopropanol derivatives can exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that cyclopropanol derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Potential : Preliminary research suggests that certain cyclopropanol compounds can induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation.
  • Modulation of Neurotransmitter Receptors : Cyclopropanol derivatives have been investigated for their ability to modulate neurotransmitter receptors, particularly NMDA receptors. This modulation may have implications for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that cyclopropanol derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Cancer Cell Apoptosis :
    In vitro studies indicated that (1R,2R)-cyclopropanol derivatives could induce apoptosis in human breast cancer cells (MCF-7) via the intrinsic apoptotic pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased viability in treated cells.
  • Neuroprotective Effects :
    Research on the neuroprotective effects of cyclopropanol compounds revealed their potential to inhibit excitotoxicity in neuronal cultures by acting as NMDA receptor antagonists. This property may be beneficial in conditions like Alzheimer's disease.

Research Findings

Recent studies have focused on synthesizing and characterizing various cyclopropanol analogs to explore their biological activities further:

  • A study published in ScienceDirect highlighted the synthesis of several cyclopropanol derivatives and their evaluation against cancer cell lines, demonstrating varying degrees of cytotoxicity based on structural modifications .
  • Another investigation into the structure-activity relationship (SAR) of cyclopropanol compounds revealed that specific substitutions on the cyclopropanol ring significantly influenced their biological activities .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 breast cancer cells
NeuroprotectiveModulates NMDA receptors to prevent excitotoxicity

Scientific Research Applications

Chemistry

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- serves as a vital building block in organic synthesis. Its unique structure allows for:

  • Formation of more complex molecules through various chemical reactions such as oxidation and substitution .

Biology

Research has indicated potential biological activities of this compound:

  • Interaction with biomolecules which could lead to novel therapeutic agents .

Medicine

The compound is being investigated for:

  • Therapeutic properties that may include anti-inflammatory or antimicrobial effects.
  • Use as a precursor in drug development, particularly in synthesizing pharmaceutical compounds .

Industry

In industrial applications, Cyclopropanol is utilized for:

  • Production of specialty chemicals and materials.
  • Development of fragrance compositions where its unique structure can enhance scent profiles .

A study explored the interactions of Cyclopropanol derivatives with specific enzymes. The results indicated that the compound exhibited significant inhibition activity against certain biological targets, suggesting its potential as a lead compound in drug discovery.

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry project, researchers used Cyclopropanol as a precursor to synthesize complex organic molecules. The process involved multiple reaction steps including cyclopropanation and subsequent functionalization, demonstrating the versatility of this compound in organic synthesis.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural Features of Selected Cyclopropanol and Cyclopropane Derivatives
Compound Name Substituents Stereochemistry Key Functional Groups CAS/Reference
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- 2-(4-penten-1-yl) rel-(1R,2R) -OH, terminal alkene N/A
Cyclopropanol, 2-ethyl-1-phenyl-,(1R,2R)-rel- 2-ethyl, 1-phenyl rel-(1R,2R) -OH, aromatic ring 387845-70-7
rel-(1R,2R)-Ethyl 2-(1-methylpyrazol-4-yl)cyclopropanecarboxylate 2-(1-methylpyrazol-4-yl), ethyl ester rel-(1R,2R) Ester, heteroaromatic 7371-64-4
Cyclopentanol, 2-ethyl-4-[3-(trimethylsilyl)propyl]-,(1R,2R,4S)-rel- 2-ethyl, 4-(trimethylsilylpropyl) rel-(1R,2R,4S) -OH, silyl ether 507235-54-3

Key Observations :

  • The target compound’s 4-pentenyl group distinguishes it from phenyl- or pyrazolyl-substituted analogs, offering a reactive alkene for synthetic modifications.

Physicochemical Properties

Table 2: Physical Properties of Related Compounds
Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa (Predicted) Reference
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- ~142.2 (C₈H₁₄O) ~0.92 (est.) ~180–200 (est.) ~12–14 N/A
Cyclopropanol, 2-ethyl-1-phenyl-,(1R,2R)-rel- 178.23 N/A N/A ~12–14
Cyclopentanol, 2-ethyl-4-(trimethylsilylpropyl)-,(1R,2R,4S)-rel- 228.45 0.869 285.6 15.35
Cyclohexanol, 2-bromo-,(1R,2R)-rel- 179.05 N/A N/A ~15–16

Key Observations :

  • Acidity: Cyclopropanol derivatives exhibit lower pKa (~12–14) compared to cyclohexanol (pKa ~15–16) due to ring strain .
  • Boiling Points: The 4-pentenyl substituent’s longer chain may increase boiling point relative to ethyl- or phenyl-substituted analogs but likely lower than silyl-containing cyclopentanols .

Preparation Methods

Simmons–Smith Reaction with Vinyl Alcohol Equivalents

The Simmons–Smith reaction is a classical and widely used method for cyclopropanation, involving the reaction of alkenes with a carbenoid species generated from diiodomethane and zinc-copper couple. This method is stereospecific and has been adapted to prepare cyclopropanols by using vinyl alcohol equivalents as substrates.

  • Mechanism: The zinc carbenoid (IZnCH2I) adds across the double bond of the vinyl alcohol equivalent to form the cyclopropanol ring.
  • Advantages: High stereospecificity and moderate functional group tolerance.
  • Limitations: Preparation of cyclopropanols with additional functional groups, such as the 4-penten-1-yl substituent, can be challenging due to competing side reactions and limited substrate scope.

This method is foundational but often requires modifications for complex substrates like 2-(4-penten-1-yl)cyclopropanol derivatives.

Kulinkovich Reaction (Titanacyclopropane Method)

The Kulinkovich reaction involves the reaction of esters with dialkyl titanium reagents to form cyclopropanols. This method is particularly effective for synthesizing 1,2-disubstituted cyclopropanols with high stereoselectivity.

  • Procedure: Esters react with a titanium reagent (e.g., Ti(OiPr)4 and Grignard reagents) to generate a titanacyclopropane intermediate, which upon hydrolysis yields the cyclopropanol.
  • Stereochemical Control: Excellent diastereoselectivity is achievable, often favoring the cis-1,2-disubstituted cyclopropanol configuration.
  • Functional Group Compatibility: The reaction tolerates various alkyl and functionalized substituents, including alkenyl groups like 4-penten-1-yl.

Recent studies have demonstrated the use of the Kulinkovich reaction to prepare cyclopropanol derivatives with complex substituents, including those bearing olefinic side chains, which can be further manipulated.

Nucleophilic Cyclopropanation via Zinc Carbenoids and Epoxy Ketones

A more recent approach involves nucleophilic cyclopropanation using dizinc reagents reacting with α,β-epoxy ketones to form cyclopropanols stereoselectively.

  • Key Insight: The reaction proceeds without loss of enantiomeric excess when starting from optically active epoxy ketones.
  • Mechanism: The nucleophilic zinc carbenoid attacks the epoxy ketone, inducing ring closure to form the cyclopropanol.
  • Outcome: This method allows for the introduction of additional functional groups and stereochemical complexity, suitable for preparing derivatives like 2-(4-penten-1-yl)cyclopropanol.

This approach is valuable for synthesizing cyclopropanols with sensitive or reactive functional groups, offering diastereoselective control.

Organophotocatalytic Intermolecular Cyclopropanation

Recent advances in organophotocatalysis have enabled the cyclopropanation of a broad range of olefins, including mono-, di-, and trisubstituted alkenes, under mild conditions.

  • Catalyst: Organic photocatalysts facilitate the formation of reactive carbene intermediates from α-bromo-β-ketoesters or α-bromomalonates.
  • Substrate Scope: Terminal and internal olefins, including those with functional groups like vinyl stannane and vinyl boronic esters, are converted efficiently.
  • Yields: Cyclopropane products are obtained in good to excellent yields (44–93%).
  • Relevance: The 4-penten-1-yl substituent, being an alkene side chain, is compatible with this method, which can be adapted for the preparation of cyclopropanol derivatives after appropriate functional group transformations.

This method offers a scalable and functional group tolerant route to cyclopropanols, including those with complex substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Functional Group Tolerance Yield Range (%) Notes
Simmons–Smith Reaction Diiodomethane, Zn-Cu couple, vinyl alcohol equivalents High stereospecificity Moderate; limited for complex groups Moderate Classical method; limitations with functionalized substrates
Kulinkovich Reaction Ti(OiPr)4, Grignard reagents, esters Excellent diastereoselectivity Good; tolerates alkenyl groups Moderate to high Efficient for 1,2-disubstituted cyclopropanols
Nucleophilic Cyclopropanation (Zinc carbenoids) Dizinc reagents, α,β-epoxy ketones High, retains enantiomeric excess Good; allows functionalization Moderate Suitable for stereochemically complex cyclopropanols
Organophotocatalytic Cyclopropanation Organic photocatalysts, α-bromo-β-ketoesters or α-bromomalonates Moderate to high Excellent; broad substrate scope 44–93 Mild conditions, scalable, functional group tolerant
Silver(I)-Catalyzed Isomerization AgOTf catalyst, room temperature Converts cis to trans isomers Good; various alkyl and heteroatom substituents 45–80 Post-synthesis stereochemical refinement

Summary of Research Findings

  • The Kulinkovich reaction remains a cornerstone for synthesizing cyclopropanols with functionalized substituents such as 4-penten-1-yl groups, providing excellent stereochemical control and moderate to high yields.
  • Organophotocatalytic methods represent a modern, versatile approach allowing for the preparation of cyclopropanols under mild conditions with broad functional group compatibility, suitable for complex substrates.
  • Nucleophilic cyclopropanation using zinc carbenoids offers stereoselective access to cyclopropanols from epoxy ketones, preserving enantiomeric purity and enabling further functionalization.
  • Post-synthetic stereochemical isomerization using silver(I) catalysts can convert cis- to trans-1,2-disubstituted cyclopropanols, facilitating access to desired stereoisomers of compounds like Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-.

Q & A

Q. What are the most reliable enantioselective synthesis methods for Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-?

The enantioselective synthesis of this cyclopropanol derivative can be achieved via organometallic additions to 1-sulfonylcyclopropanols. For example, 1-phenylsulfonylcyclopropanols act as cyclopropanone surrogates, enabling nucleophilic additions of sp, sp², or sp³ hybridized organometallic reagents (e.g., Grignard or organozinc reagents) under mild conditions. This method yields tertiary cyclopropanols with high diastereoselectivity when using enantioenriched substrates . Copper catalysts, such as CuCN·2LiCl, have also been employed to enhance stereochemical control in hydroxyallylation reactions with imines .

Q. How can the stereochemical configuration of Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- be confirmed experimentally?

The stereochemistry can be determined using a combination of NMR spectroscopy (e.g., NOESY for spatial correlations) and X-ray crystallography. For instance, asymmetric carbons in similar cyclopropanol derivatives have been resolved via single-crystal X-ray analysis, providing unambiguous confirmation of the (1R,2R)-relative configuration . Additionally, chiral HPLC or polarimetry can validate enantiomeric purity post-synthesis .

Q. What are the stability considerations for storing and handling this cyclopropanol derivative?

Cyclopropanols are thermally stable under recommended storage conditions (2–8°C in inert atmospheres) but may undergo ring-opening reactions in the presence of transition metals, acids, or bases. Stability studies suggest avoiding prolonged exposure to moisture or oxidizing agents. Analytical techniques like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) can assess decomposition thresholds .

Advanced Research Questions

Q. How can copper-catalyzed ring-opening reactions of Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- be optimized to access diverse products?

Copper-catalyzed ring-opening cross-couplings enable divergent synthesis of γ-butyrolactones or δ-ketoesters by modulating reaction conditions. For example:

  • γ-Butyrolactones : Use CuI/ligand systems (e.g., phenanthroline) with electrophiles like trifluoromethyl or alkyl halides in THF at 60°C .
  • δ-Ketoesters : Employ Pd or Ni catalysts with CO gas for carbonylative lactonization, leveraging the strain-release reactivity of cyclopropanols .
    Mechanistic studies indicate that the choice of catalyst and nucleophile dictates the regioselectivity of C–C bond cleavage .

Q. What strategies resolve contradictions in stereochemical outcomes during cyclopropanol functionalization?

Conflicting stereochemical results often arise from competing radical vs. polar reaction pathways. To suppress radical-mediated ring-opening (which favors cleavage at the more substituted C–C bond), use transition metal catalysts (e.g., Cu or Pd) under reducing conditions. For example, Cu-catalyzed reactions with activated alkyl halides selectively cleave the less substituted bond, preserving the (1R,2R)-configuration . Computational modeling (DFT) can further predict selectivity trends .

Q. How does the 4-penten-1-yl substituent influence the reactivity of this cyclopropanol in transition metal-catalyzed reactions?

The 4-penten-1-yl group introduces allylic strain and π-system participation, facilitating:

  • Cyclopropane Ring Opening : The substituent stabilizes transition states via hyperconjugation during metal insertion.
  • Post-Functionalization : The alkene moiety enables subsequent transformations (e.g., epoxidation or cross-metathesis) for complex molecule synthesis .
    Kinetic studies using in-situ IR or NMR spectroscopy can quantify substituent effects on reaction rates .

Methodological Notes

  • Synthesis : Prioritize 1-sulfonylcyclopropanol precursors for scalability and stereochemical control .
  • Characterization : Combine X-ray crystallography with advanced NMR techniques (e.g., HSQC, COSY) for structural elucidation .
  • Reactivity Screening : Use high-throughput experimentation to identify optimal catalysts/nucleophiles for divergent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
Reactant of Route 2
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.